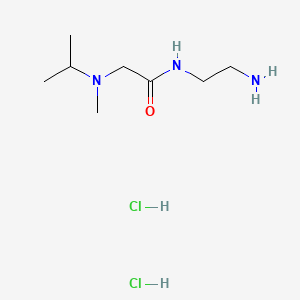
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride is a compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and is commonly referred to as IMPA. This compound is widely used in the field of biomedical research due to its unique properties and mechanism of action.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride involves the reaction of N-isopropyl-N-MethylaMinoacetyl chloride with 2-aminoethylamine, followed by the addition of acetic anhydride and hydrochloric acid to form the dihydrochloride salt.
Starting Materials
N-isopropyl-N-MethylaMinoacetyl chloride, 2-aminoethylamine, Acetic anhydride, Hydrochloric acid
Reaction
Step 1: N-isopropyl-N-MethylaMinoacetyl chloride is reacted with 2-aminoethylamine in the presence of a base such as triethylamine to form 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetamide., Step 2: Acetic anhydride is added to the reaction mixture to acetylate the amino group of the product., Step 3: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product., Step 4: The product is isolated by filtration and washed with a suitable solvent such as diethyl ether.
Mecanismo De Acción
The mechanism of action of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride involves the blocking of ion channels. Specifically, it binds to the Nav1.7 ion channel, which is responsible for the transmission of pain signals. By blocking this ion channel, the compound can reduce the transmission of pain signals, making it a potential therapeutic target for the treatment of chronic pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride are primarily related to its ability to block ion channels. By blocking the Nav1.7 ion channel, the compound can reduce the transmission of pain signals, making it a potential therapeutic target for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride in lab experiments is its specificity for the Nav1.7 ion channel. This allows researchers to study the function of this ion channel in detail. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for research involving 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride. One potential direction is the development of new compounds that are more potent and selective for the Nav1.7 ion channel. Another potential direction is the investigation of the compound's potential as a therapeutic target for the treatment of chronic pain. Further research is needed to fully understand the potential of this compound in these areas.
Aplicaciones Científicas De Investigación
2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride is commonly used in scientific research as a tool to study the function of ion channels. It has been shown to specifically block the Nav1.7 ion channel, which is involved in the transmission of pain signals. This makes it a potential therapeutic target for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-[methyl(propan-2-yl)amino]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUXSJCGFYHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)NCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)
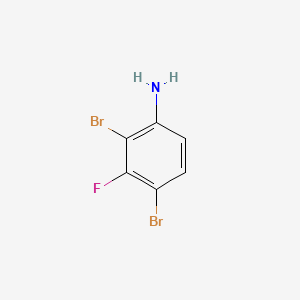
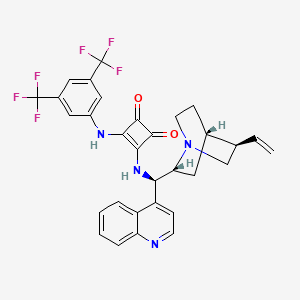

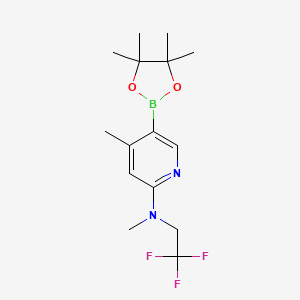
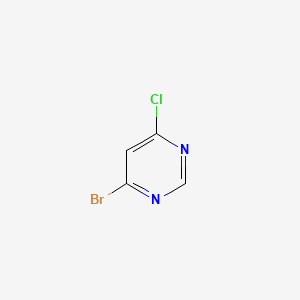
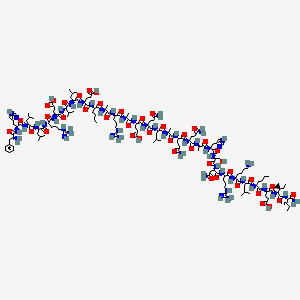
![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)
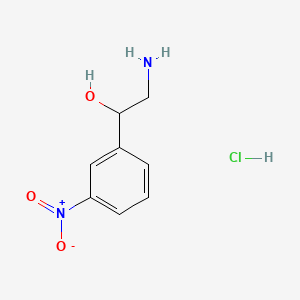
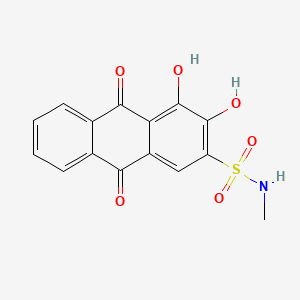
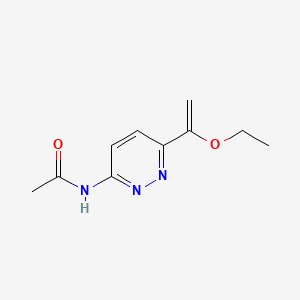
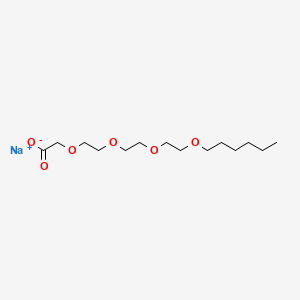
![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)